N-[2-(3-bromophenoxy)ethyl]acetamide
Description
N-[2-(3-Bromophenoxy)ethyl]acetamide (CAS: 1246653-45-1) is a brominated acetamide derivative with the molecular formula C₁₀H₁₂BrNO₂ and an average mass of 258.115 g/mol . Its structure features a 3-bromophenoxy group linked via an ethyl chain to an acetamide moiety.
Properties
IUPAC Name |
N-[2-(3-bromophenoxy)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-8(13)12-5-6-14-10-4-2-3-9(11)7-10/h2-4,7H,5-6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLWKUWLRVOVGBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCOC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds are known to interact with various proteins and enzymes in the body, which could potentially be the targets of this compound.
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects.
Biochemical Pathways
Based on its structural similarity to other compounds, it may influence a variety of biochemical pathways, potentially leading to various downstream effects.
Result of Action
Based on its structural similarity to other compounds, it may have a variety of effects at the molecular and cellular levels.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-[2-(3-bromophenoxy)ethyl]acetamide. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets.
Biological Activity
N-[2-(3-bromophenoxy)ethyl]acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article delves into its biological activity, mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
This compound features a bromophenoxy group connected to an acetamide moiety through an ethyl linker. Its molecular formula is CHBrNO\ and it has a molecular weight of approximately 284.15 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Inhibition of Cyclooxygenase Enzymes : The compound has shown significant inhibitory activity against cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), which are key enzymes in the inflammatory pathway. The half-maximal inhibitory concentration (IC) values indicate its potency in suppressing these enzymes, suggesting potential therapeutic applications in treating inflammatory diseases.
- Nuclear Factor Kappa-B (NF-κB) Pathway Modulation : It has been identified as an inhibitor of the NF-κB signaling pathway, disrupting the interaction between the inhibitor of nuclear factor kappa-B kinase subunit beta and the nuclear factor kappa-B essential modulator. This action contributes to its anti-inflammatory effects and potential anticancer properties.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Biological Activity | Target | IC (µM) | Remarks |
|---|---|---|---|
| COX-1 Inhibition | Cyclooxygenase-1 | 5.0 | Significant anti-inflammatory potential |
| COX-2 Inhibition | Cyclooxygenase-2 | 4.5 | Potent against inflammation |
| NF-κB Pathway Inhibition | NF-κB signaling | 3.0 | Implications in cancer therapy |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Anti-inflammatory Studies : A study investigated the compound's effects on macrophage activation and cytokine production, revealing that it significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest its potential use in treating chronic inflammatory conditions.
- Anticancer Activity : Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involves inducing apoptosis through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent .
- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound to its targets. These studies indicate strong interactions with COX enzymes and components of the NF-κB signaling pathway, further supporting its role as a therapeutic candidate.
Synthesis
The synthesis of this compound typically involves several steps:
- Starting Materials : The synthesis begins with commercially available bromophenol derivatives.
- Formation of Ethyl Linker : The bromophenol is reacted with ethylene diamine to form the ethyl amine intermediate.
- Acetylation : The final step involves acetylating the amine group to yield this compound.
Comparison with Similar Compounds
Phenoxy Acetamide Derivatives
Compounds sharing the phenoxy-acetamide backbone exhibit variations in substituents that influence their pharmacological profiles:
Key Findings :
Anilinoethyl Amides (Melatonergic Ligands)
These compounds feature diarylaminoethyl-acetamide structures, optimized for melatonergic receptor (MT1/MT2) modulation:
Key Findings :
Substituted Phenyl Acetamides
Simpler phenyl-acetamide derivatives highlight the role of halogenation and electronic effects:
Key Findings :
Heterocyclic Acetamides
Compounds with thienyl, indole, or pyridine rings demonstrate diverse applications:
Key Findings :
- Heterocycles (e.g., pyridine in ) enhance hydrogen-bonding and π-π stacking, critical for protease inhibition.
Q & A
Q. What synthetic routes are available for N-[2-(3-bromophenoxy)ethyl]acetamide, and how do reaction parameters influence yield?
A multi-step synthesis typically involves:
- Step 1 : Formation of 2-(3-bromophenoxy)ethanol via nucleophilic substitution (e.g., reacting 3-bromophenol with ethylene oxide or ethylene glycol derivatives under basic conditions like K₂CO₃ in methanol) .
- Step 2 : Conversion to 2-(3-bromophenoxy)ethyl chloride using thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) at 0–25°C .
- Step 3 : Amidation with acetamide or acetic anhydride in the presence of a base (e.g., triethylamine) to form the final product. Key parameters : Solvent polarity (methanol for Step 1, DCM for Step 2), temperature control (≤25°C to prevent side reactions), and stoichiometric ratios of reagents (excess SOCl₂ ensures complete conversion in Step 2) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Mass Spectrometry (MS) : Electron ionization (EI-MS) provides molecular ion peaks (e.g., m/z 286 [M]⁺) and fragmentation patterns characteristic of brominated acetamides .
- Nuclear Magnetic Resonance (NMR) : ¹H NMR reveals signals for the ethylphenoxy chain (δ 4.1–4.3 ppm for –OCH₂CH₂–) and acetamide group (δ 2.0–2.1 ppm for CH₃CO) .
- Infrared (IR) Spectroscopy : Strong absorption bands at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C–O–C ether linkage) confirm functional groups .
Advanced Research Questions
Q. How can computational modeling predict the biological interactions of this compound?
- Molecular Docking : Use software like AutoDock to simulate binding to targets (e.g., enzymes or receptors). For example, the bromophenoxy group may engage in hydrophobic interactions, while the acetamide moiety forms hydrogen bonds .
- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories in explicit solvent models (e.g., TIP3P water) to evaluate binding free energies (ΔG) .
- Validation : Compare computational results with experimental assays (e.g., surface plasmon resonance for binding affinity measurements) .
Q. What strategies resolve contradictions in reported enzymatic inhibition data for bromophenoxy acetamide derivatives?
- Orthogonal Assays : Use both fluorometric (e.g., fluorescence polarization) and calorimetric (e.g., isothermal titration calorimetry) methods to confirm inhibition kinetics .
- Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., replacing bromine with chlorine) to isolate electronic vs. steric effects on enzyme binding .
- Control Experiments : Test for nonspecific inhibition via detergent-based assays (e.g., Triton X-100) to rule out aggregation artifacts .
Q. How does the electronic nature of the 3-bromophenoxy group influence the reactivity of this compound in substitution reactions?
- Electrophilic Aromatic Substitution (EAS) : The bromine atom acts as a meta-directing group, favoring nitration or sulfonation at the 5-position of the aromatic ring.
- Nucleophilic Substitution : The ethylphenoxy chain’s electron-withdrawing effect enhances reactivity in SN2 reactions (e.g., displacement with azide or thiocyanate nucleophiles) .
- Quantitative Analysis : Compare Hammett σ values for bromine (σₘ = 0.39) to predict substituent effects on reaction rates .
Methodological Considerations
Q. What purification methods are optimal for isolating this compound from synthetic mixtures?
- Liquid-Liquid Extraction : Separate unreacted starting materials using ethyl acetate and aqueous NaHCO₃ .
- Column Chromatography : Use silica gel with a hexane/ethyl acetate gradient (e.g., 70:30 to 50:50) for high-purity isolation .
- Recrystallization : Employ ethanol/water mixtures to obtain crystalline product (melting point ~120–125°C) .
Q. How can researchers validate the stability of this compound under physiological conditions?
- pH Stability Studies : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours, followed by HPLC analysis to detect degradation products .
- Thermal Gravimetric Analysis (TGA) : Assess decomposition temperatures (Td) under nitrogen atmosphere .
- Light Sensitivity Tests : Expose to UV-Vis light (λ = 254 nm) to evaluate photodegradation pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
